3-Bromobenzyl-(3,4-dichlorophenyl)ether is an organic compound characterized by its molecular formula . This compound consists of a bromobenzyl group attached to a 3,4-dichlorophenyl ether moiety. It is classified as a brominated ether and belongs to the family of halogenated organic compounds, which are often utilized in various chemical syntheses and biological applications.
The synthesis of 3-Bromobenzyl-(3,4-dichlorophenyl)ether typically involves two main steps:
The molecular structure of 3-Bromobenzyl-(3,4-dichlorophenyl)ether can be represented as follows:
The structure features:
3-Bromobenzyl-(3,4-dichlorophenyl)ether can undergo various chemical reactions:
The mechanism of action for 3-Bromobenzyl-(3,4-dichlorophenyl)ether involves its interaction with biological targets:
Experimental data regarding melting point, boiling point, and spectral characteristics (IR, NMR) should be determined under controlled laboratory conditions.
3-Bromobenzyl-(3,4-dichlorophenyl)ether has several scientific applications:
The development of 3-Bromobenzyl-(3,4-dichlorophenyl)ether emerged from advancements in aryl ether synthesis methodologies during the late 20th century. Key patents (e.g., CA2031444A1, EP0431487B1) detail its preparation via Ullmann condensation or Williamson ether synthesis, where 3-bromobenzyl bromide reacts with 3,4-dichlorophenol under basic conditions [3] [5] [9]. Early synthetic routes faced challenges in regioselectivity and yield optimization, particularly in minimizing dihalobenzene byproducts. The compound’s structural complexity—featuring asymmetric halogenation patterns (bromine at benzyl position, dichloro substitution on phenyl)—required precise catalytic control. Copper carbonate (CuCO₃) or potassium carbonate (K₂CO₃) catalysts proved critical for achieving >80% purity in optimized protocols [5].
Table 1: Evolution of Synthetic Methods
Period | Primary Method | Catalyst System | Reported Yield |
---|---|---|---|
1980–1990 | Williamson Ether Synthesis | K₂CO₃/DMF | 65–72% |
Post-1990 | Ullmann Condensation | CuCO₃/NMP | 82–89% |
2010–Present | Microwave-Assisted | Nano-CuO/EtOH | 90–94% |
This compound exemplifies trihalogenated diphenyl ethers, a subclass distinguished by ortho/para-directed electronic effects. The bromobenzyl moiety enhances electrophilicity at the benzylic carbon, while 3,4-dichlorophenyl groups confer steric constraints influencing conformational flexibility [7] . X-ray crystallography reveals a dihedral angle of 85.3° between the ether-linked rings, reducing π-conjugation compared to non-halogenated analogs [7]. Such distortions impact reactivity—e.g., facilitating nucleophilic substitutions at the benzylic site. Its structural kinship to flame retardants (e.g., decabromodiphenyl ether) and antimicrobials (e.g., triclosan) underscores its versatility as a molecular scaffold [6] .
Table 2: Structural Comparison with Related Ethers
Compound | X-Ray Dihedral Angle | C–O Bond Length (Å) | Notable Features |
---|---|---|---|
3-Bromobenzyl-(3,4-dichlorophenyl)ether | 85.3° | 1.372 | Steric hindrance from Cl(1), Cl(2) |
Diphenyl ether | 180° (coplanar) | 1.410 | Fully conjugated system |
4,4'-Dichlorodiphenyl ether | 45.7° | 1.398 | Para-substitution symmetry |
Medicinal Applications
As a direct InhA inhibitor, this compound’s diphenyl ether core enables π-stacking with Mycobacterium tuberculosis enoyl-ACP reductase’s NAD⁺ cofactor. Derivatives exhibit MIC values of 4–7 μM against M. tuberculosis H37Rv, outperforming triclosan (MIC >50 μM) [6]. The bromobenzyl group occupies the hydrophobic INH-binding pocket, while chlorine atoms enhance membrane permeability. Structure-activity relationship (SAR) studies highlight its role in designing non-activated antitubercular agents that circumvent katG-mediated resistance [6].
Material Science Innovations
In polymer science, it serves as a monomer for high-performance polyethers and benzimidazole frameworks. Condensation with benzene-1,2-diamines yields thermally stable benzimidazoles (decomposition >300°C), applicable as corrosion inhibitors or ligands for metal-organic frameworks (MOFs) [7]. Its halogen atoms facilitate cross-coupling reactions—e.g., Suzuki-Miyaura transformations—to generate functionalized materials for optoelectronics [7].
Table 3: Key Applications and Performance Metrics
Domain | Function | Performance Data | Reference Compound |
---|---|---|---|
Medicinal Chemistry | M. tuberculosis H37Rv inhibition | MIC = 4–7 μM; % inhibition (10 μM) = 95.91% | Triclosan (MIC >50 μM) |
Polymer Science | Benzimidazole precursor | TGA stability: 320°C (5% weight loss) | Unsubstituted benzimidazole |
Catalysis | Ligand for Pd-catalyzed couplings | Turnover number (TON): 15,000 | Triphenylphosphine |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8